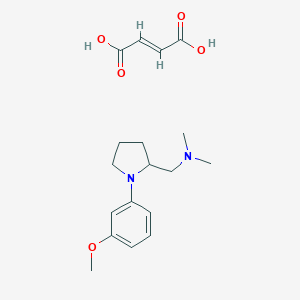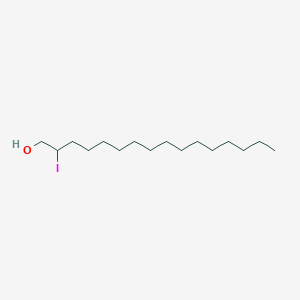
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological applications. It is a heterocyclic compound that contains a pyrrole and imidazole ring system, with a methylthio group attached to the 6th position. This compound is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Wissenschaftliche Forschungsanwendungen
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- has been studied extensively for its potential pharmacological applications. It has been found to possess anticancer, antifungal, and antibacterial activities. In cancer research, it has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to induce apoptosis in cancer cells by activating the caspase cascade. In antifungal and antibacterial research, it has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
Wirkmechanismus
The mechanism of action of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- is not fully understood. However, it has been suggested that it exerts its pharmacological effects by interacting with various cellular targets, including enzymes and receptors. In cancer cells, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. It has also been found to inhibit the activity of histone deacetylases, which play a role in regulating gene expression. In fungal and bacterial cells, it has been suggested that it inhibits the activity of enzymes involved in cell wall synthesis and membrane integrity.
Biochemische Und Physiologische Effekte
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In fungal and bacterial cells, it has been found to inhibit cell growth and disrupt cell wall synthesis and membrane integrity. In addition, it has been found to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- in lab experiments is its broad-spectrum activity against cancer cells, fungi, and bacteria. It has also been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability in vivo.
Zukünftige Richtungen
For research on this compound include the development of more efficient synthesis methods, investigation of its pharmacokinetic properties in vivo, and exploration of its potential as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- can be achieved by various methods. One of the most common methods is the Hantzsch reaction, which involves the condensation of 2-methylthioimidazole-4-carbaldehyde with ethyl acetoacetate and ammonium acetate in the presence of acetic acid and ethanol. The reaction proceeds through a series of intermediate steps to yield the desired product. Another method involves the reaction of 2-methylthioimidazole with maleic anhydride and subsequent cyclization to form the target compound.
Eigenschaften
CAS-Nummer |
128366-09-6 |
|---|---|
Produktname |
5H-Pyrrolo(1,2-a)imidazole, 6,7-dihydro-2-(methylthio)- |
Molekularformel |
C7H10N2S |
Molekulargewicht |
154.24 g/mol |
IUPAC-Name |
2-methylsulfanyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C7H10N2S/c1-10-7-5-9-4-2-3-6(9)8-7/h5H,2-4H2,1H3 |
InChI-Schlüssel |
IAJNOLWBMLKERM-UHFFFAOYSA-N |
SMILES |
CSC1=CN2CCCC2=N1 |
Kanonische SMILES |
CSC1=CN2CCCC2=N1 |
Andere CAS-Nummern |
128366-09-6 |
Synonyme |
2-Methylmercapto-5,6-dihydro-7H-pyrrole(1,2-a)imidazole |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



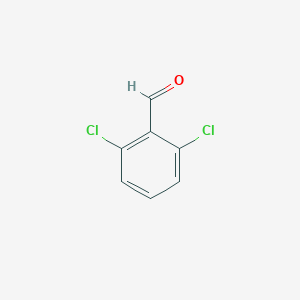
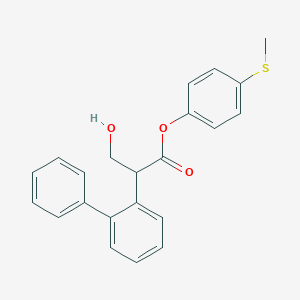
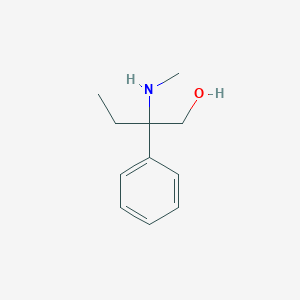
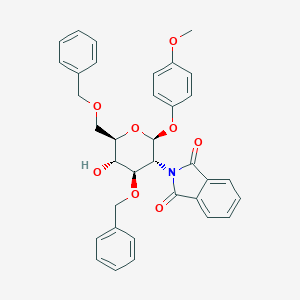
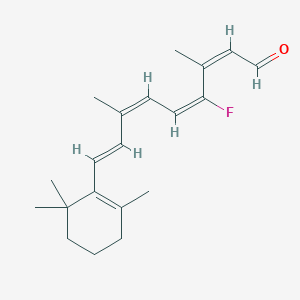
![3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B137644.png)
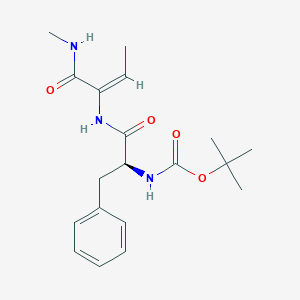

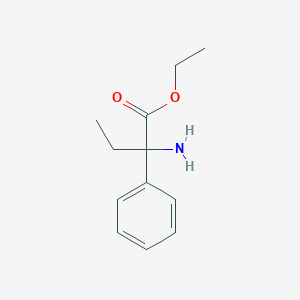
![4-Imidazolidinone, 2,2-dimethyl-3-[(1-methylethylidene)amino]-](/img/structure/B137653.png)
![2-[(3S,6S,9S,15S,18S,21S,24S,27S,30S)-15,18-di(butan-2-yl)-6-[(4-methoxyphenyl)methyl]-3,10,16,19,22,28-hexamethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-9,24,27-tri(propan-2-yl)-4-oxa-1,7,10,13,16,19,22,25,28-nonazabicyclo[28.4.0]tetratriacontan-21-yl]acetic acid](/img/structure/B137655.png)

